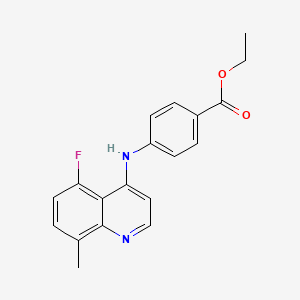

Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate is a synthetic organic compound with the molecular formula C19H17FN2O2 It is characterized by the presence of a quinoline ring system substituted with a fluorine atom and a methyl group, as well as an ethyl ester group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Quinoline Intermediate: The quinoline ring system is synthesized through a series of reactions starting from aniline derivatives

Coupling Reaction: The quinoline intermediate is then coupled with 4-aminobenzoic acid under appropriate conditions to form the desired product. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline or ester derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate can be compared with other similar compounds, such as:

Ethyl 4-aminobenzoate: A precursor in the synthesis of various derivatives, known for its local anesthetic properties.

Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate: A novel azo compound with nonlinear optical properties.

2,4-Disubstituted thiazoles: Compounds with a wide range of biological activities, including antibacterial and antifungal properties.

The uniqueness of this compound lies in its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

This compound features a quinoline scaffold, which is known for its diverse biological properties. The synthesis involves the reaction of 5-fluoro-8-methylquinoline with ethyl 4-aminobenzoate, typically facilitated through standard organic synthesis techniques such as nucleophilic substitution or coupling reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines:

- Mechanism of Action : Quinoline derivatives often induce apoptosis in cancer cells through mechanisms such as the activation of the Nur77 pathway, which mediates cell stress responses and apoptosis .

- Case Study : A derivative related to this compound demonstrated an IC50 value of approximately 30 μM against hepatocellular carcinoma (HCC) cells, indicating moderate efficacy .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties:

- Bacterial Inhibition : Compounds structurally similar to this compound have shown effectiveness against gram-positive bacteria, with some exhibiting MIC values as low as 50 µM against resistant strains .

- Mechanism : The antibacterial action is thought to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .

Table 1: Biological Activity Summary

| Activity Type | Target | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | HCC Cells | ~30 | |

| Antibacterial | Gram-positive Bacteria | 50 | |

| Antiviral | Various Viruses | Not specified |

Research Findings

- Structure–Activity Relationship (SAR) : The presence of electron-withdrawing groups like fluorine significantly enhances the biological activity of quinoline derivatives, suggesting that modifications at specific positions can lead to improved efficacy against cancer and bacterial targets .

- In Vivo Studies : Preliminary in vivo studies indicate that similar quinoline derivatives exhibit promising results in tumor models, supporting their potential for further development as therapeutic agents .

- Cytotoxicity Profiles : Comparative studies reveal that while some derivatives exhibit potent anticancer properties, they maintain low cytotoxicity towards normal cells, which is crucial for therapeutic applications .

Properties

Molecular Formula |

C19H17FN2O2 |

|---|---|

Molecular Weight |

324.3 g/mol |

IUPAC Name |

ethyl 4-[(5-fluoro-8-methylquinolin-4-yl)amino]benzoate |

InChI |

InChI=1S/C19H17FN2O2/c1-3-24-19(23)13-5-7-14(8-6-13)22-16-10-11-21-18-12(2)4-9-15(20)17(16)18/h4-11H,3H2,1-2H3,(H,21,22) |

InChI Key |

AIMAVTIWMOGGNA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=CC=NC3=C(C=CC(=C23)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.